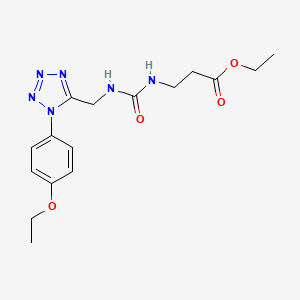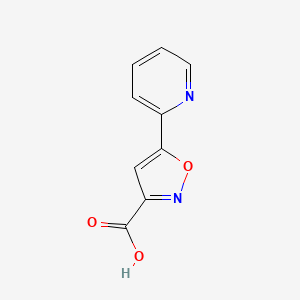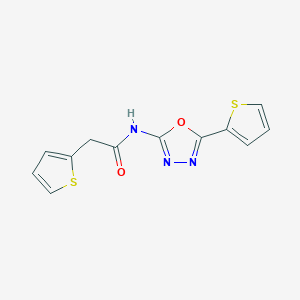
ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a compound that appears to be a derivative of ethyl propanoate with additional functional groups that include a tetrazole ring and a ureido linkage. The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms, which is known for its energetic properties and its use in pharmaceuticals. The ureido linkage is a functional group derived from urea, which is often used in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates can undergo regioselective condensation with urea to form ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates under mild conditions . This suggests that a similar approach could be used for the synthesis of this compound, with the appropriate tetrazole and ethoxyphenyl precursors.
Molecular Structure Analysis
The molecular structure of this compound would include several distinct functional groups, each contributing to the overall properties of the molecule. The tetrazole ring is known for its resonance stability and ability to act as a bioisostere for carboxylic acid groups in drug molecules. The ureido group could potentially form hydrogen bonds, affecting the solubility and binding characteristics of the compound.
Chemical Reactions Analysis
The compound may be involved in various chemical reactions, particularly due to the presence of the reactive tetrazole ring. For example, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of ureas from carboxylic acids . This method could potentially be adapted for the synthesis or modification of the ureido group in the target compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties influenced by its functional groups. The ethoxy groups would likely contribute to the lipophilicity of the molecule, while the tetrazole and ureido groups could affect its acidity, basicity, and hydrogen bonding capacity. The presence of these groups could also influence the compound's melting point, boiling point, and solubility in various solvents.
Applications De Recherche Scientifique
Chemical Synthesis and Crystal Structure Analysis
One of the core areas of research involving compounds similar to ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is in the field of chemical synthesis and crystal structure analysis. For instance, studies on dabigatran etexilate tetrahydrate have revealed insights into the crystal structure, showcasing interactions such as hydrogen bonding that contribute to the compound's stability and potential pharmacological properties (Liu et al., 2012). Similarly, the synthesis and structural elucidation of related compounds, like ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate, provide a basis for understanding the chemical behavior and potential applications of these molecules (Shang et al., 2011).
Intermolecular Interactions and Molecular Engineering
Research into the intermolecular interactions and packing arrangements of compounds with similar structures to this compound has provided insights into the design of molecules with desired properties. Studies have highlighted the importance of non-covalent interactions, such as N⋯π and O⋯π interactions, in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, offering potential pathways for molecular engineering (Zhang et al., 2011).
Pharmacological and Biological Activity
The synthesis and evaluation of compounds structurally related to this compound have been pursued with interest in their pharmacological and biological activities. For instance, novel indole-based hybrid oxadiazole scaffolds have been synthesized and tested for their urease inhibitory activity, demonstrating the potential of these molecules as therapeutic agents (Nazir et al., 2018). Similarly, research into the anti-gastric cancer activity of certain heterocyclic compounds offers promising avenues for drug development (Liu et al., 2019).
Orientations Futures
The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields such as medicinal chemistry, materials science, and synthetic biology . Future research could explore the synthesis, properties, and potential uses of this compound in more detail.
Mécanisme D'action
Target of Action
It’s known that similar compounds often target specific enzymes or receptors in the body, which play a crucial role in various biological processes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Similar compounds often affect pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
Similar compounds are often well absorbed, widely distributed in the body, metabolized by liver enzymes, and excreted in the urine or feces .
Result of Action
Similar compounds often result in changes in cellular function, gene expression, or metabolic activity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .
Propriétés
IUPAC Name |
ethyl 3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c1-3-25-13-7-5-12(6-8-13)22-14(19-20-21-22)11-18-16(24)17-10-9-15(23)26-4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEZLFOSLDPZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)


![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)
![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)
![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)
![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)
![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)
![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)

